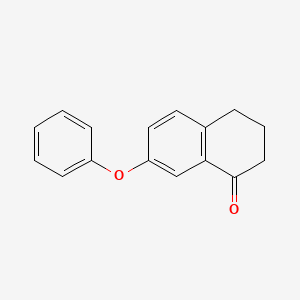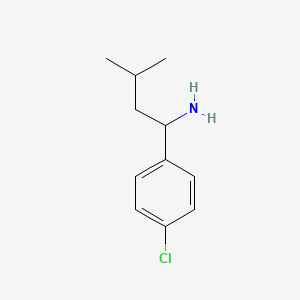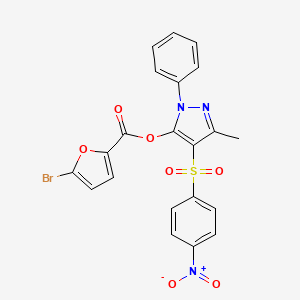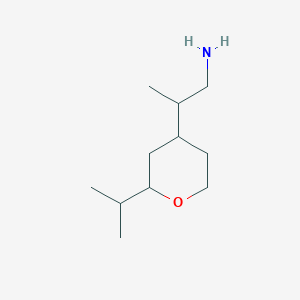
7-phenoxy-3,4-dihydro-2H-naphthalen-1-one
説明
The compound 7-phenoxy-3,4-dihydro-2H-naphthalen-1-one is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds which can give insights into the chemical behavior and properties of similar structures. For instance, the molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a urinary metabolite of naphthalene, has been determined by X-ray crystallographic techniques, indicating the potential for complex interactions and conformations within related naphthalene derivatives .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, a pharmaceutical intermediate, was achieved through a Friedel-Crafts reaction, followed by condensation, dehydration, cyclization, and hydrolysis, with a final yield of 41.9% and a purity of 99.7% . This suggests that the synthesis of this compound could also involve complex reaction schemes and might yield similar results in terms of purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds shows significant conformational diversity. For instance, the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(4-phenoxyphenyl)methanone reveals that the naphthalene and phenoxy groups are nearly perpendicular to the benzene ring of the benzoyl group, which could imply that this compound may also exhibit significant dihedral angles between its constituent rings .
Chemical Reactions Analysis
The chemical reactions involving related compounds demonstrate the reactivity of the naphthalene ring system. The crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone shows intramolecular hydrogen bonding and the formation of inversion dimers through intermolecular hydrogen bonds . This indicates that this compound could also participate in similar intramolecular and intermolecular interactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. The compounds studied exhibit extensive intermolecular hydrogen bond networks and (\pi)-(\pi) interactions, which could affect the solubility, melting point, and other physical properties . The orientation of the naphthalene and phenoxy groups could also influence the compound's optical properties, such as UV/Vis absorption .
科学的研究の応用
Hydrogen Bonding and Antioxidant Properties
A study by Foti, Barclay, & Ingold (2002) emphasizes the role of hydrogen bonding in enhancing the hydrogen atom-donating abilities of catechols and naphthalene diols, including compounds similar to 7-phenoxy-3,4-dihydro-2H-naphthalen-1-one. The intramolecular hydrogen bonding in these compounds significantly strengthens their ability to donate hydrogen atoms, positioning them as potent antioxidants. This property is pivotal in organic chemistry for the stabilization of reactive species and can be leveraged in designing new antioxidants for material science and pharmacology (Foti, Barclay, & Ingold, 2002).
Aromatic Polyamides Synthesis
Yang & Chen (1992) reported the synthesis of aromatic polyamides from compounds structurally related to this compound, showcasing the relevance of such structures in the development of new polymers. These polymers exhibit high thermal stability and solubility in aprotic solvents, highlighting their potential applications in high-performance materials (Yang & Chen, 1992).
Pharmacological Activities
Mbaveng & Kuete (2014) discussed the chemistry and pharmacology of a compound related to this compound, 7-Methyljuglone, highlighting its diverse pharmacological activities including antibacterial, antifungal, and anticancer properties. This review suggests potential biomedical applications for related naphthoquinone derivatives (Mbaveng & Kuete, 2014).
Polymer Chemistry
Wang & Hwang (1996) synthesized novel polyaspartimides using a compound structurally related to this compound, demonstrating the compound's utility in polymer chemistry. These polymers were characterized by good solubility and thermal stability, indicating their use in creating materials with specific mechanical and thermal properties (Wang & Hwang, 1996).
Fluorescence and Luminescent Properties
Zhang et al. (2006) explored the synthesis, structures, and luminescent properties of phenol-pyridyl boron complexes, utilizing compounds with functional groups and structural motifs related to this compound. These complexes exhibit bright blue luminescence, suggesting applications in the development of optoelectronic devices and materials (Zhang et al., 2006).
特性
IUPAC Name |
7-phenoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-8-4-5-12-9-10-14(11-15(12)16)18-13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOLQUQHELUVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151453-21-3 | |
| Record name | 7-Phenoxy-1-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2545951.png)
![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)
![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)

